![molecular formula C23H18N2O3 B4878404 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B4878404.png)
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit bacterial cell division by targeting key proteins involved in the process. In anticancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives
Uniqueness
This compound stands out due to its unique quinazoline structure, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-16-11-13-17(14-12-16)21(26)15-24-20-10-6-5-9-19(20)22(27)25(23(24)28)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHAUDUDJRNKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
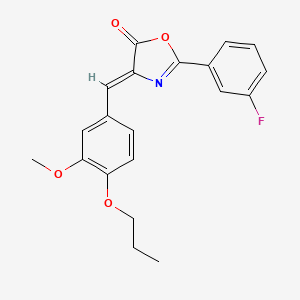
![2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE](/img/structure/B4878337.png)
![N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4878344.png)
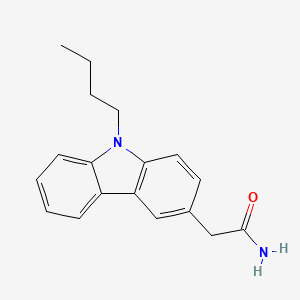
![5-(4-chloro-3-nitrobenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4878350.png)
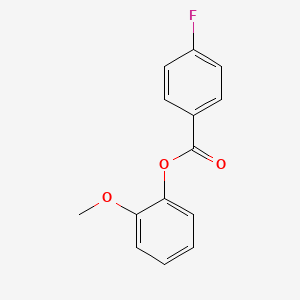
![[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE](/img/structure/B4878361.png)
![5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4878370.png)
![4-{4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4878377.png)
![2,5-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4878382.png)
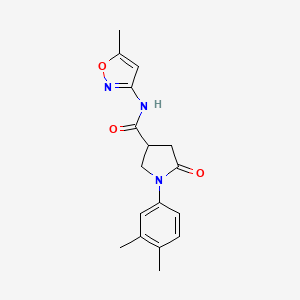
![2-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4878391.png)
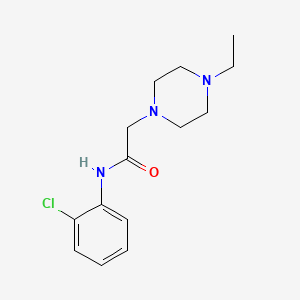
![2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)
